molecular formula C17H11Cl2NO2 B2906933 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid CAS No. 906143-01-9

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid

Cat. No.: B2906933
CAS No.: 906143-01-9
M. Wt: 332.18
InChI Key: IUIHMJJMYAJXCP-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the condensation of 4-chlorobenzaldehyde with an appropriate aniline derivative to form a Schiff base. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the quinoline core. Subsequent chlorination and carboxylation steps introduce the chloro and carboxylic acid groups, respectively.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The choice of solvents, temperature control, and purification methods are critical factors in scaling up the production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may have different biological activities.

    Substitution: The chloro groups in the compound can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are conducted in polar solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and antimalarial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The biological activity of 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is primarily due to its interaction with cellular targets. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, such as topoisomerases, which are crucial for DNA manipulation. The presence of the chloro groups enhances its binding affinity to these targets, increasing its potency.

Comparison with Similar Compounds

    Quinoline-4-carboxylic acid: Lacks the chloro and methyl groups, resulting in different biological activities.

    2-Phenylquinoline-4-carboxylic acid: Similar structure but without the chloro substituents, leading to variations in chemical reactivity and biological effects.

    6-Chloro-2-phenylquinoline-4-carboxylic acid: Similar but lacks the 4-chlorophenyl group, affecting its overall properties.

Uniqueness: 6-Chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid is unique due to the combination of its chloro and methyl substituents, which confer specific chemical and biological properties. These modifications enhance its potential as a versatile compound in various applications, distinguishing it from other quinoline derivatives.

Properties

IUPAC Name

6-chloro-2-(4-chlorophenyl)-3-methylquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO2/c1-9-15(17(21)22)13-8-12(19)6-7-14(13)20-16(9)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIHMJJMYAJXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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